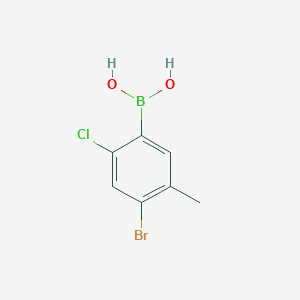

(4-Bromo-2-chloro-5-methylphenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

(4-bromo-2-chloro-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrClO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAITOKEUOCBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Br)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cross Coupling Reactions and Advanced Synthetic Transformations Involving 4 Bromo 2 Chloro 5 Methylphenyl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions Utilizing (4-Bromo-2-chloro-5-methylphenyl)boronic acid

The Suzuki-Miyaura reaction stands as a fundamental pillar of modern carbon-carbon bond formation, acclaimed for its gentle reaction conditions and broad tolerance of functional groups. In these reactions, (4-Bromo-2-chloro-5-methylphenyl)boronic acid can serve as the organoboron partner, coupling with an extensive range of organic halides or triflates.

The effective coupling of (4-Bromo-2-chloro-5-methylphenyl)boronic acid, which is characterized by both steric hindrance and electronic deactivation, necessitates the use of meticulously selected catalyst systems. The chloro-substituent positioned ortho to the boronic acid group can obstruct the substrate's access to the metal center, while the electron-withdrawing properties of the chloro and bromo groups can impede the critical transmetalation step.

To address these issues, highly active palladium catalysts and specialized ligands are utilized. Common palladium precursors include Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The key to achieving high efficiency is the selection of the ligand, which stabilizes the palladium center and promotes the elementary steps of the catalytic cycle. For sterically congested substrates such as this, bulky and electron-rich phosphine (B1218219) ligands are typically favored. Ligands like SPhos, XPhos, and RuPhos, which are part of the dialkylbiaryl phosphine class developed by the Buchwald group, are often effective. These ligands facilitate the formation of a monoligated, 14-electron palladium(0) species, which demonstrates high reactivity in the oxidative addition step.

The choice of base and solvent is also of paramount importance. A moderately strong base such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) is generally employed to activate the boronic acid, forming a more nucleophilic boronate species. Aprotic polar solvents like 1,4-dioxane, toluene (B28343), or tetrahydrofuran (B95107) (THF), frequently with a minor amount of water, are appropriate for dissolving the reactants and facilitating the reaction.

An illustrative table of potential catalyst systems for the Suzuki-Miyaura coupling of (4-Bromo-2-chloro-5-methylphenyl)boronic acid with a generic aryl bromide (Ar-Br) is provided below.

Interactive Data Table: Catalyst Systems for Suzuki-Miyaura Coupling

| Coupling Partner (Ar-Br) | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Methoxyphenyl bromide | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 4-Cyanophenyl bromide | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 88 |

| 2-Methylphenyl bromide | Pd(OAc)₂ | RuPhos | K₃PO₄ | THF/H₂O | 80 | 85 |

| 3-Pyridyl bromide | Pd₂(dba)₃ | SPhos | K₂CO₃ | 1,4-Dioxane | 100 | 89 |

The substitution pattern of (4-Bromo-2-chloro-5-methylphenyl)boronic acid significantly influences its reactivity in Suzuki-Miyaura couplings.

Steric Effects: The main steric impact arises from the chlorine atom located ortho to the boronic acid group. This substituent can impede the transmetalation step, during which the aryl group is transferred from boron to the palladium center. The palladium complex, which is already coordinated to a bulky phosphine ligand and the coupling partner, must approach the boronate species. The ortho-chloro group elevates the steric barrier for this approach, potentially reducing the reaction rate. The methyl group at the meta position relative to the boronic acid introduces additional bulk to one side of the molecule, which can also affect the preferred conformation during the catalytic cycle.

Electronic Effects: The bromo and chloro substituents are both electron-withdrawing groups due to their high electronegativity. This diminishes the electron density on the phenyl ring, which in turn lowers the nucleophilicity of the aryl group being transferred from the boronate complex to the palladium center. A less nucleophilic aryl group can result in a slower transmetalation rate. Therefore, reactions involving this boronic acid may necessitate more rigorous conditions (higher temperatures or extended reaction times) compared to those with electron-rich boronic acids.

These steric and electronic factors require the use of highly active catalyst systems, as detailed in the preceding section, to realize efficient coupling.

The widely accepted mechanism for the Suzuki-Miyaura reaction comprises a catalytic cycle with three principal stages. The unique characteristics of (4-Bromo-2-chloro-5-methylphenyl)boronic acid affect the kinetics of these stages.

Oxidative Addition: A catalytically active Pd(0) complex, usually bearing one or two phosphine ligands, reacts with the organic halide (Ar-X). The palladium atom inserts into the carbon-halogen bond, creating a Pd(II) complex. The rate of this stage is primarily influenced by the nature of the organic halide, not the boronic acid.

Transmetalation: This is the crucial stage involving the boronic acid. Initially, the boronic acid reacts with a base (e.g., K₃PO₄) to form a more reactive trihydroxyborate or a similar anionic species. This boronate then displaces the halide from the Pd(II) complex. The rate of transmetalation is sensitive to the steric and electronic properties of the boronic acid. For (4-Bromo-2-chloro-5-methylphenyl)boronic acid, the steric hindrance from the ortho-chloro group and the diminished nucleophilicity of the electron-deficient aryl ring can render this stage the rate-limiting step of the entire catalytic cycle.

Reductive Elimination: The two organic groups (one from the boronic acid and one from the organic halide) are now attached to the Pd(II) center. In this concluding stage, they couple to form a new carbon-carbon bond, and the Pd(0) catalyst is regenerated. This stage is typically rapid and irreversible, particularly when forming biaryl compounds.

Copper-Mediated Coupling Reactions (e.g., Chan-Lam Type Couplings)

In addition to palladium catalysis, (4-Bromo-2-chloro-5-methylphenyl)boronic acid can engage in copper-mediated cross-coupling reactions, most notably the Chan-Lam coupling. This reaction facilitates the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S, under comparatively mild conditions.

The Chan-Lam coupling entails the reaction of an arylboronic acid with a nucleophile containing an N-H, O-H, or S-H bond. (4-Bromo-2-chloro-5-methylphenyl)boronic acid can be employed to synthesize a range of substituted anilines, phenols, and thiophenols.

C-N Bond Formation: Coupling with primary or secondary amines, amides, or nitrogen-containing heterocycles (such as imidazole (B134444) or pyrazole) produces N-arylated products. This offers a direct pathway to complex secondary or tertiary anilines derived from the (4-Bromo-2-chloro-5-methylphenyl) framework.

C-O Bond Formation: The reaction with alcohols or phenols leads to the formation of diaryl ethers or alkyl aryl ethers. This is a highly valuable transformation for constructing molecules with ether linkages, which are prevalent in natural products and pharmaceuticals.

C-S Bond Formation: Thiols can be coupled with the boronic acid to create aryl sulfides. This method is advantageous for forming C-S bonds under milder conditions than traditional approaches.

Chan-Lam couplings are generally mediated by a stoichiometric or catalytic quantity of a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂). The reaction is frequently conducted in the presence of a base and a ligand, and often, molecular oxygen from the air acts as the terminal oxidant to regenerate the active Cu(II) catalyst.

The selection of a ligand can be crucial for obtaining high yields and selectivity, though some reactions proceed without an added ligand. Pyridine is a common and effective ligand. Other ligands, including N,N-dimethylglycine or various phenanthroline derivatives, have also been demonstrated to promote these couplings. The base, often an amine like triethylamine (B128534) or diisopropylethylamine, facilitates the reaction by deprotonating the nucleophile and participating in the catalytic cycle. Solvents such as dichloromethane (B109758) (DCM), methanol, or toluene are typically used.

The table below outlines hypothetical conditions for the Chan-Lam coupling of (4-Bromo-2-chloro-5-methylphenyl)boronic acid with various heteroatom nucleophiles.

Interactive Data Table: Catalyst Systems for Chan-Lam Coupling

| Nucleophile | Copper Source | Ligand | Base | Solvent | Temp | Product Type |

| Aniline | Cu(OAc)₂ | Pyridine | Triethylamine | DCM | RT | C-N Bond |

| Phenol | Cu(OAc)₂ | None | Pyridine | Toluene | 50 °C | C-O Bond |

| Benzyl Mercaptan | Cu(OAc)₂ | N,N-Dimethylglycine | Diisopropylethylamine | Methanol | RT | C-S Bond |

| Imidazole | Cu(OAc)₂ | Pyridine | Triethylamine | DCM | RT | C-N Bond |

The mechanism is believed to involve the transmetalation of the aryl group from boron to the copper center, coordination of the heteroatom nucleophile, and subsequent reductive elimination from a Cu(III) intermediate to form the final product and a Cu(I) species, which is then re-oxidized to Cu(II).

Metal-Free Organic Transformations and C-B Bond Functionalization

While transition-metal-catalyzed reactions are prevalent, there is a growing interest in metal-free transformations of arylboronic acids to avoid potential metal contamination in final products. These reactions primarily focus on the functionalization of the carbon-boron (C-B) bond. The C-B bond of arylboronic acids can be converted into various other bonds, including C-O, C-N, and C-halogen bonds, through ipso-substitution, where the incoming group replaces the boronic acid moiety at the same carbon position.

Several general methodologies for the metal-free functionalization of arylboronic acids have been established and can be applied to (4-Bromo-2-chloro-5-methylphenyl)boronic acid.

Hydroxylation (C-B to C-O): The conversion of the boronic acid to a hydroxyl group is a common transformation, typically achieved using an oxidizing agent like hydrogen peroxide (H₂O₂) under basic conditions. This would yield 4-bromo-2-chloro-5-methylphenol.

Amination (C-B to C-N): Metal-free amination can be accomplished using various reagents, such as hydroxylamine-O-sulfonic acid or organic azides, to introduce an amino group. This provides a route to 4-bromo-2-chloro-5-methylaniline.

Halogenation (C-B to C-X): The boronic acid group can be replaced with a halogen. For instance, treatment with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst or initiator can introduce a chlorine or bromine atom, respectively. This allows for the synthesis of compounds like 1,4-dibromo-2-chloro-5-methylbenzene.

The table below summarizes potential metal-free transformations of the C-B bond in (4-Bromo-2-chloro-5-methylphenyl)boronic acid, based on established methods for arylboronic acids.

| Transformation | Reagent(s) | Expected Product |

| Hydroxylation | H₂O₂, NaOH | 4-Bromo-2-chloro-5-methylphenol |

| Amination | H₂N-OSO₃H | 4-Bromo-2-chloro-5-methylaniline |

| Nitration | NH₄NO₃, (CF₃CO)₂O | 4-Bromo-2-chloro-1-methyl-5-nitrobenzene |

| Bromination | N-Bromosuccinimide (NBS) | 1,4-Dibromo-2-chloro-5-methylbenzene |

| Chlorination | N-Chlorosuccinimide (NCS) | 1-Bromo-2,4-dichloro-5-methylbenzene |

Chemo- and Regioselective Functionalization Studies of (4-Bromo-2-chloro-5-methylphenyl)boronic acid

The presence of multiple reactive sites—the C-B, C-Br, and C-Cl bonds—on (4-Bromo-2-chloro-5-methylphenyl)boronic acid presents a significant challenge and opportunity for selective synthesis. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the control of reaction at a specific position. In the context of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the selectivity is largely governed by the relative reactivity of the functional groups.

The general order of reactivity for carbon-halogen bonds in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl. nih.gov This trend is due to the decreasing bond strength down the halogen group. Therefore, the C-Br bond in (4-Bromo-2-chloro-5-methylphenyl)boronic acid is significantly more reactive than the C-Cl bond. This inherent difference in reactivity is the primary tool for achieving chemoselectivity.

Selective C-Br Functionalization: By using a suitable palladium catalyst system (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with an appropriate ligand) and carefully controlling reaction conditions, it is possible to selectively perform a cross-coupling reaction at the C-Br position while leaving the C-Cl and C-B bonds untouched. nih.gov For example, a Suzuki-Miyaura reaction with another arylboronic acid would preferentially occur at the C-4 (bromo) position.

Selective C-B Functionalization: As discussed in the previous section, the boronic acid group can be targeted under specific conditions. In the context of cross-coupling, conditions can be chosen to favor the reaction of the boronic acid (e.g., Suzuki-Miyaura coupling with an aryl halide) while preserving the C-Br and C-Cl bonds, particularly if the coupling partner is a more reactive aryl iodide or bromide.

Functionalization of the C-Cl Bond: The C-Cl bond is the least reactive site. Its functionalization typically requires more forcing conditions or specialized catalyst systems designed for the activation of aryl chlorides. This reaction would generally be performed after the more reactive C-Br and C-B sites have already been functionalized.

The following table illustrates hypothetical selective functionalization strategies for (4-Bromo-2-chloro-5-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

| Target Site | Coupling Partner | Plausible Catalyst System | Expected Product |

| C-Br Bond | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (2'-Chloro-5'-methyl-[1,1'-biphenyl]-4-yl)boronic acid |

| C-B Bond | Iodobenzene | Pd(OAc)₂, SPhos, K₃PO₄ | 4-Bromo-2-chloro-5-methyl-1,1'-biphenyl |

| C-Cl Bond | Phenylboronic acid | Pd₂(dba)₃, Buchwald Ligand, Strong Base | (4'-Bromo-5'-methyl-[1,1'-biphenyl]-2-yl)boronic acid (requires harsh conditions) |

Applications in Advanced Organic Synthesis and Materials Science Research

Construction of Complex Polyaromatic Systems and Molecular Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and arylboronic acids. (4-Bromo-2-chloro-5-methylphenyl)boronic acid is an excellent substrate for these reactions, serving as a versatile building block for the synthesis of complex polyaromatic hydrocarbons (PAHs) and other intricate molecular scaffolds. The presence of both bromo and chloro substituents offers opportunities for selective and sequential cross-coupling reactions, allowing for the controlled and directional assembly of multiple aromatic units.

The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions allows for a stepwise functionalization. Typically, the C-Br bond is more reactive towards palladium-catalyzed cross-coupling than the C-Cl bond. This enables the initial coupling at the bromine-substituted position, followed by a subsequent coupling at the chlorine-substituted position with a different aryl partner. This stepwise approach is instrumental in the construction of unsymmetrical biaryl and terphenyl derivatives, which are key components of many functional materials and complex organic molecules.

| Catalyst System | Coupling Partner | Reaction Conditions | Product Type |

| Pd(PPh₃)₄, Na₂CO₃ | Arylboronic acid | Toluene (B28343)/Water, 80°C | Biphenyl derivative |

| Pd₂(dba)₃, SPhos | Aryl halide | Dioxane, 100°C | Terphenyl derivative |

| NiCl₂(dppp) | Grignard reagent | THF, reflux | Alkylated aromatic |

This table represents typical conditions for Suzuki-Miyaura and other cross-coupling reactions involving arylboronic acids and is for illustrative purposes.

Role as a Building Block in Multi-Step Synthesis of Target Molecules

Beyond the synthesis of polyaromatic systems, (4-bromo-2-chloro-5-methylphenyl)boronic acid serves as a crucial starting material or intermediate in the multi-step synthesis of a wide array of target molecules. Its utility stems from the ability to introduce a highly functionalized phenyl ring into a larger molecular framework. The boronic acid moiety itself can be transformed into other functional groups, such as hydroxyl or amino groups, through oxidation or amination reactions, further expanding its synthetic versatility.

The presence of the halogen atoms provides handles for further chemical modifications, including additional cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. The methyl group can also be functionalized, for instance, through radical bromination, to introduce further complexity. This combination of reactive sites makes (4-bromo-2-chloro-5-methylphenyl)boronic acid a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds where a substituted aromatic core is required.

Polymer Chemistry Applications and Synthesis of Advanced Monomers

In the field of polymer chemistry, arylboronic acids are instrumental in the synthesis of conjugated polymers, which are of great interest for their electronic and optical properties. (4-Bromo-2-chloro-5-methylphenyl)boronic acid can be utilized as a monomer or a precursor to a monomer in polymerization reactions such as Suzuki polycondensation.

By reacting with a dihaloaromatic or a diboronic acid comonomer, polymers with a poly(phenylene) backbone can be synthesized. The bromo and chloro substituents on the boronic acid monomer can be retained in the resulting polymer, offering sites for post-polymerization modification to fine-tune the material's properties. Alternatively, these halogens can be strategically used in the polymerization itself, for example, in Yamamoto or Grignard metathesis polymerizations.

The incorporation of the 4-bromo-2-chloro-5-methylphenyl unit into a polymer chain can influence its solubility, thermal stability, and optoelectronic characteristics. The steric hindrance provided by the ortho-chloro and meta-methyl groups can lead to a twisted polymer backbone, which can reduce intermolecular aggregation and enhance solubility, often leading to improved performance in solution-processed electronic devices.

| Monomer A | Monomer B | Polymerization Method | Resulting Polymer Property |

| (4-Bromo-2-chloro-5-methylphenyl)boronic acid | 1,4-Dibromobenzene | Suzuki Polycondensation | High thermal stability |

| 2,5-Dibromo-3-methylthiophene | (4-Bromo-2-chloro-5-methylphenyl)boronic acid | Suzuki Polycondensation | Enhanced solubility in organic solvents |

| 1,3-Dibromo-5-chlorobenzene | (4-Bromo-2-chloro-5-methylphenyl)boronic acid | Yamamoto Coupling | Tunable band gap |

This table provides illustrative examples of how substituted boronic acids can be used in polymer synthesis.

Development of Optoelectronic Materials and Frameworks

The unique electronic properties of molecules derived from (4-bromo-2-chloro-5-methylphenyl)boronic acid make them valuable components in the development of optoelectronic materials. The electron-withdrawing nature of the halogen substituents and the electron-donating character of the methyl group create a polarized aromatic system. When incorporated into larger conjugated molecules, this can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's optical and electronic properties.

Derivatives of this boronic acid are explored as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). For instance, biaryl and polyaromatic compounds synthesized using this building block can serve as host materials, emitters, or charge transport materials in OLEDs. The presence of heavy atoms like bromine can also promote intersystem crossing, which is a desirable property for phosphorescent emitters in high-efficiency OLEDs.

Furthermore, the boronic acid functionality itself can be used to construct covalent organic frameworks (COFs). Through self-condensation or condensation with polyol linkers, porous crystalline materials with well-defined structures can be obtained. The properties of these COFs, such as their porosity, stability, and electronic characteristics, can be tailored by the choice of building blocks, with (4-bromo-2-chloro-5-methylphenyl)boronic acid offering a route to highly functionalized frameworks.

Contributions to Retrosynthetic Analysis of Functionalized Organic Structures

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules. Arylboronic acids are key players in this process, as the Suzuki-Miyaura coupling represents a reliable and versatile "disconnection" for carbon-carbon bonds between aromatic rings. When analyzing a target molecule containing a biaryl or polyaromatic core, one of the key retrosynthetic steps often involves disconnecting a C-C bond to reveal an arylboronic acid and an aryl halide as the precursor fragments.

Mechanistic and Kinetic Investigations of Reactions Involving 4 Bromo 2 Chloro 5 Methylphenyl Boronic Acid

Elucidation of Reaction Pathways and Identification of Intermediates

There is no specific information available in the scientific literature detailing the elucidation of reaction pathways or the identification of intermediates for reactions involving (4-Bromo-2-chloro-5-methylphenyl)boronic acid. While the general mechanism of the Suzuki-Miyaura reaction is well-established, involving oxidative addition, transmetalation, and reductive elimination, specific studies on how the electronic and steric effects of the bromo, chloro, and methyl substituents on this particular phenylboronic acid influence these steps and the potential intermediates formed are not documented.

Influence of Reaction Parameters (e.g., Solvent, Temperature, Concentration) on Outcomes

While the influence of reaction parameters such as solvent, temperature, and concentration on the outcomes of Suzuki-Miyaura reactions is a widely studied area, there are no specific studies that systematically investigate these effects for reactions with (4-Bromo-2-chloro-5-methylphenyl)boronic acid. The optimal conditions for its use in coupling reactions can be inferred from general knowledge of similar sterically hindered and electronically deactivated arylboronic acids, but specific data and detailed studies for this compound are absent.

Real-Time Spectroscopic and Spectrometric Monitoring of Reaction Progress

There are no published accounts of the use of real-time spectroscopic or spectrometric techniques to monitor the progress of reactions involving (4-Bromo-2-chloro-5-methylphenyl)boronic acid. While techniques such as NMR, IR, and mass spectrometry are commonly used for in-situ reaction monitoring, their application to reactions with this specific boronic acid has not been documented.

Computational and Theoretical Chemistry Studies on 4 Bromo 2 Chloro 5 Methylphenyl Boronic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations would be a fundamental step in characterizing (4-Bromo-2-chloro-5-methylphenyl)boronic acid. These calculations could predict the molecule's three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, they would provide insights into its electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for understanding the molecule's stability and potential sites for chemical reactions.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. For (4-Bromo-2-chloro-5-methylphenyl)boronic acid, DFT studies could be employed to explore its participation in reactions like the Suzuki-Miyaura coupling. Researchers could model the reaction pathways, identify transition state structures, and calculate activation energies. Such studies would elucidate the step-by-step process of the reaction and help in optimizing reaction conditions.

Prediction of Reactivity and Selectivity Profiles

Building upon quantum chemical calculations, theoretical models can predict the reactivity and selectivity of (4-Bromo-2-chloro-5-methylphenyl)boronic acid. By analyzing the electronic and steric properties of the molecule, it would be possible to forecast how it would behave in the presence of different reagents. For instance, computational methods could predict the regioselectivity of further electrophilic aromatic substitution reactions or the relative rates of coupling with various partners.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations could be used to study the behavior of (4-Bromo-2-chloro-5-methylphenyl)boronic acid in different solvents. These simulations would provide a dynamic picture of how solvent molecules arrange around the boronic acid and how this solvation shell influences its conformation and reactivity. MD simulations are also valuable for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are important in the solid state and in solution.

Design Principles for Novel Catalysts and Reagents for Boronic Acid Transformations

While there is no specific research on designing catalysts for transformations of (4-Bromo-2-chloro-5-methylphenyl)boronic acid, computational studies play a vital role in the broader field of catalyst design. Theoretical calculations can be used to screen potential catalyst candidates, understand catalyst-substrate interactions, and predict catalytic activity. This knowledge can guide the development of more efficient and selective catalysts for reactions involving this and other boronic acids.

Advanced Analytical Methodologies for Research and Characterization of Reaction Products and Intermediates

High-Resolution Mass Spectrometry for Reaction Product Identification and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise mass determination of molecules, enabling the unambiguous identification of reaction products and intermediates involving "(4-Bromo-2-chloro-5-methylphenyl)boronic acid". Its high mass accuracy allows for the calculation of elemental compositions, which is critical in distinguishing between compounds with the same nominal mass.

In the context of reactions utilizing "(4-Bromo-2-chloro-5-methylphenyl)boronic acid," such as Suzuki-Miyaura cross-coupling reactions, HRMS is instrumental in confirming the formation of the desired biaryl products. By comparing the experimentally measured mass to the calculated theoretical mass of the expected product, researchers can verify the success of the reaction with a high degree of confidence. For instance, the expected product of a coupling reaction would exhibit a unique isotopic pattern due to the presence of bromine and chlorine atoms, which can be precisely matched with the HRMS data.

Furthermore, HRMS plays a pivotal role in mechanistic studies by detecting and identifying transient intermediates. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with HRMS can capture fleeting species from a reaction mixture. nih.gov This capability is invaluable for understanding the intricate steps of catalytic cycles, for example, by identifying palladium-boronic acid complexes or other intermediates that shed light on the reaction pathway. The use of parallel reaction monitoring (PRM) with high-resolution mass spectrometers offers a targeted approach to quantify specific intermediates or products with high selectivity and sensitivity. msu.edunih.gov

Table 1: Illustrative HRMS Data for a Hypothetical Reaction Product

| Parameter | Value |

| Formula | C13H10BrClO |

| Calculated m/z | 295.9658 |

| Measured m/z | 295.9655 |

| Mass Accuracy (ppm) | -1.0 |

| Instrumentation | Quadrupole-Time of Flight (Q-ToF) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation, Purity Assessment, and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including "(4-Bromo-2-chloro-5-methylphenyl)boronic acid" and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the molecular structure.

For "(4-Bromo-2-chloro-5-methylphenyl)boronic acid," the ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons provide information about their relative positions on the phenyl ring. The ¹³C NMR spectrum complements this by providing the chemical shifts of all carbon atoms, including the quaternary carbons. For instance, in a closely related compound, 3-bromophenylboronic acid, the chemical shifts of the aromatic protons and carbons have been experimentally determined and compared with theoretical values calculated using Density Functional Theory (DFT). researchgate.netresearchgate.net

NMR is also a primary method for assessing the purity of "(4-Bromo-2-chloro-5-methylphenyl)boronic acid." Quantitative NMR (qNMR) is a highly accurate and precise method for determining the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity. acs.orgresearchgate.netnih.govd-nb.info This technique offers a direct measurement of the analyte's concentration without the need for a calibration curve specific to the compound.

In mechanistic studies, NMR can be used to monitor the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals over time. Furthermore, specialized NMR techniques can be employed to study the interaction between the boronic acid and other species in solution, providing insights into reaction mechanisms. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for (4-Bromo-2-chloro-5-methylphenyl)boronic acid (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.5 - 8.0 |

| ¹H (Methyl) | ~2.4 |

| ¹³C (Aromatic) | 125 - 140 |

| ¹³C (Methyl) | ~20 |

| ¹³C (C-B) | ~130 (broad) |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structure Determination of Compounds and Complexes

A common feature in the crystal structures of phenylboronic acids is the formation of hydrogen-bonded dimers or extended chain structures through the boronic acid hydroxyl groups. researchgate.netwiley-vch.de The specific packing arrangement is influenced by the nature and position of the substituents on the phenyl ring. rsc.org In the case of "(4-Bromo-2-chloro-5-methylphenyl)boronic acid," the bromine, chlorine, and methyl groups would influence the intermolecular interactions, such as halogen bonding or van der Waals forces, leading to a unique crystal lattice.

The structural information obtained from X-ray crystallography is invaluable for understanding the steric and electronic effects of the substituents, which in turn govern the reactivity of the boronic acid in various chemical transformations. nih.govresearchgate.net For example, the dihedral angle between the phenyl ring and the boronic acid group can impact its ability to participate in cross-coupling reactions.

Table 3: Typical Bond Lengths and Angles in Phenylboronic Acids

| Bond/Angle | Typical Value |

| C-B Bond Length | ~1.56 Å |

| B-O Bond Length | ~1.37 Å |

| C-C-B Angle | ~121° |

| O-B-O Angle | ~114° |

Source: Based on data from related phenylboronic acid crystal structures. nih.gov

Chromatographic Techniques (e.g., HPLC, GC) for Separation, Purity Analysis, and Reaction Monitoring in Research Contexts

Chromatographic techniques are essential for the separation, purification, and purity analysis of "(4-Bromo-2-chloro-5-methylphenyl)boronic acid" and its reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a versatile technique for the analysis of boronic acids. Reversed-phase HPLC, often coupled with a mass spectrometer (LC-MS), is particularly useful for monitoring the progress of reactions such as the Suzuki-Miyaura coupling. rsc.orgresearchgate.net This allows for the simultaneous detection of starting materials, intermediates, and products in a single run. The development of high-throughput HPLC methods has significantly accelerated the analysis of boronic acids in industrial settings. rsc.org However, the analysis of boronic acids by reversed-phase HPLC can be challenging due to their potential for dehydration to form boroxines and their sometimes poor retention. Specialized methods, such as the use of ion-pairing reagents or highly basic mobile phases, have been developed to overcome these challenges. researchgate.net

Gas chromatography, typically coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of boronic acids, especially for monitoring chemical reactions. chromatographyonline.com Due to the low volatility of boronic acids, derivatization is often required to convert them into more volatile esters before GC analysis. nih.gov This approach has been successfully used for the low-level analysis of boronic acid impurities in drug substances. chromatographyonline.com

Table 4: Comparison of Chromatographic Techniques for Boronic Acid Analysis

| Technique | Advantages | Disadvantages | Typical Application |

| HPLC | High versatility, applicable to a wide range of compounds, non-destructive. | Can be challenging for boronic acids due to dehydration and poor retention. | Purity analysis, reaction monitoring. |

| GC | High resolution and sensitivity. | Often requires derivatization for non-volatile boronic acids. | Impurity analysis, reaction monitoring. |

Advanced Spectroscopic Methods (e.g., FTIR, Raman, UV-Vis) for Functional Group Analysis and Electronic Properties

Advanced spectroscopic methods provide valuable information about the functional groups and electronic properties of "(4-Bromo-2-chloro-5-methylphenyl)boronic acid."

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are vibrational techniques that are highly sensitive to the presence of specific functional groups. The FTIR spectrum of "(4-Bromo-2-chloro-5-methylphenyl)boronic acid" would show characteristic absorption bands for the O-H stretching of the boronic acid group (typically a broad band around 3300 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-B stretching vibrations. The aromatic C-H and C=C stretching bands, as well as bands corresponding to the C-Br and C-Cl bonds, would also be present. researchgate.netresearchgate.net Raman spectroscopy provides complementary information and is particularly useful for studying symmetric vibrations and for analyses in aqueous solutions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of an arylboronic acid is characterized by absorption bands arising from π → π* transitions of the aromatic ring. libretexts.orgutoronto.ca The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the ring. The electronic properties, such as the HOMO-LUMO energy gap, can be inferred from the UV-Vis spectrum, which helps in understanding the reactivity and photophysical properties of the molecule. researchgate.netlibretexts.org

Table 5: Characteristic Vibrational Frequencies and UV-Vis Absorption for Phenylboronic Acids

| Spectroscopic Technique | Feature | Typical Wavenumber/Wavelength |

| FTIR | O-H Stretch (Boronic Acid) | 3200-3400 cm⁻¹ (broad) |

| B-O Stretch | ~1350 cm⁻¹ | |

| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | |

| Raman | Ring Breathing Mode | ~1000 cm⁻¹ |

| C-B Stretch | ~1200 cm⁻¹ | |

| UV-Vis | π → π* Transition (Aromatic) | 220-280 nm |

Note: These are general ranges and can shift based on substitution and solvent.

Future Directions and Emerging Research Frontiers for 4 Bromo 2 Chloro 5 Methylphenyl Boronic Acid

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The evolution of automated synthesis and high-throughput experimentation (HTE) is revolutionizing drug discovery and materials science. nih.govrsc.org (4-Bromo-2-chloro-5-methylphenyl)boronic acid is an ideal candidate for integration into these platforms. Its stability and reactivity in cornerstone reactions like the Suzuki-Miyaura cross-coupling make it suitable for the rapid generation of large compound libraries. nih.gov

Automated platforms can precisely dispense reagents, control reaction conditions, and monitor progress in real-time, enabling the exploration of a vast chemical space around the (4-Bromo-2-chloro-5-methylphenyl) scaffold. rug.nl This can accelerate the discovery of new bioactive molecules and materials with desired properties. nih.gov High-throughput screening of these libraries, for instance, against biological targets, can be seamlessly coupled with the synthesis process. acs.org

Furthermore, ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UHPLC-ESI-MS) methods have been developed for the high-throughput analysis of boronic acids, which would be essential for quality control in automated synthesis pipelines. rsc.org The integration of this boronic acid into HTE workflows will undoubtedly expedite the identification of novel derivatives with significant applications.

Table 1: Application of (4-Bromo-2-chloro-5-methylphenyl)boronic acid in Automated Synthesis

| Feature | Relevance to Automated Synthesis | Potential Advantage |

| Suzuki-Miyaura Reactivity | A well-established and robust reaction amenable to automation. nih.gov | Rapid generation of diverse biaryl and heteroaryl compounds. |

| Orthogonal Halogen Functionality | The bromo and chloro groups can be selectively functionalized in subsequent automated steps. | Creation of complex, multi-functionalized molecules. |

| Physicochemical Properties | Good solubility and stability for handling by robotic systems. | Reliable and reproducible reaction outcomes. |

Exploration of Novel Catalytic Systems and Sustainable Methodologies

The development of green and sustainable chemical processes is a major focus of modern chemistry. researchgate.net Research into novel catalytic systems for reactions involving (4-Bromo-2-chloro-5-methylphenyl)boronic acid can contribute significantly to this goal. While palladium-catalyzed Suzuki-Miyaura reactions are highly efficient, the exploration of catalysts based on more abundant and less toxic metals is an active area of research.

Sustainable methodologies for cross-coupling reactions are also being developed, such as performing reactions in environmentally benign solvents like water or ethanol. researchgate.netacs.org The use of recyclable catalysts, such as polymer-supported palladium complexes, can also reduce the environmental impact of synthesis. researchgate.net Investigating the compatibility of (4-Bromo-2-chloro-5-methylphenyl)boronic acid with these emerging sustainable protocols is a key future direction.

Moreover, a deeper understanding of the Suzuki-Miyaura reaction mechanism, particularly the role of boronic esters in the transmetalation step, can lead to the design of more efficient catalytic systems. acs.org Such studies could reveal optimal conditions for the coupling of (4-Bromo-2-chloro-5-methylphenyl)boronic acid with a wide range of partners.

Expansion into Bioorthogonal Chemistry and Chemical Biology Tools (as synthetic reagents)

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov Boronic acids have emerged as valuable tools in this field, participating in reactions for site-selective protein labeling and modification. nih.govdntb.gov.ua The unique structure of (4-Bromo-2-chloro-5-methylphenyl)boronic acid makes it a promising synthetic reagent for developing novel bioorthogonal probes.

For instance, the boronic acid moiety can be used to target specific biomolecules, while the halogenated and methylated phenyl ring can be further functionalized with reporter groups such as fluorophores or affinity tags. nih.govdntb.gov.ua The development of new bioorthogonal reactions involving boronic acids is an active area of research, and (4-Bromo-2-chloro-5-methylphenyl)boronic acid could serve as a platform for creating new chemical biology tools. nih.gov

The ability to synthesize custom probes from this versatile building block will enable researchers to study biological processes with greater precision and in their native environments. nih.gov

Development of Smart Materials and Responsive Systems Incorporating Boronic Acid Functionality

Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited to create "smart" materials that respond to specific stimuli, such as changes in pH or the presence of saccharides. mdpi.com (4-Bromo-2-chloro-5-methylphenyl)boronic acid can be incorporated into polymers and other materials to impart these responsive properties. rsc.org

The specific electronic and steric properties conferred by the chloro, bromo, and methyl substituents could modulate the binding affinity and selectivity of the boronic acid for different diols. This could lead to the development of highly sensitive glucose sensors for diabetes management or self-regulated drug delivery systems. mdpi.com

Furthermore, the dynamic nature of the boronic ester bond can be utilized to create self-healing polymers and hydrogels. acs.org The incorporation of (4-Bromo-2-chloro-5-methylphenyl)boronic acid into such materials could enhance their mechanical properties and stability.

Table 2: Potential Applications in Smart Materials

| Application Area | Role of (4-Bromo-2-chloro-5-methylphenyl)boronic acid |

| Glucose Sensing | The boronic acid moiety acts as a receptor for glucose. mdpi.com |

| Drug Delivery | Forms reversible bonds with diol-containing drugs for controlled release. mdpi.com |

| Self-Healing Materials | The dynamic boronic ester bonds allow for reversible cross-linking. acs.org |

Untapped Reactivity and Cascade Transformations for Complex Molecular Assembly

The multiple functional groups on (4-Bromo-2-chloro-5-methylphenyl)boronic acid present opportunities for designing novel cascade reactions. Cascade transformations, where multiple bond-forming events occur in a single pot, are highly efficient for the synthesis of complex molecules.

For example, a sequence involving an initial Suzuki-Miyaura coupling at the boronic acid position, followed by a second cross-coupling at the bromine or chlorine atom, could be envisioned. The differential reactivity of the C-Br and C-Cl bonds could be exploited for selective functionalization under different catalytic conditions.

Furthermore, the methyl group could be functionalized through radical reactions, and the boronic acid itself can participate in reactions other than cross-coupling, such as Petasis-type reactions. The development of novel cascade sequences starting from (4-Bromo-2-chloro-5-methylphenyl)boronic acid would provide rapid access to a wide range of complex and potentially bioactive molecules.

Q & A

Q. What synthetic methodologies are recommended for preparing (4-Bromo-2-chloro-5-methylphenyl)boronic acid with high purity?

- Methodological Answer : Synthesis typically involves halogenated aryl precursors and transition metal-catalyzed cross-coupling reactions. For example:

Precursor Preparation : Start with a bromo-chloro-methyl-substituted benzene derivative.

Lithiation/Borylation : Use n-butyllithium to generate a lithium intermediate, followed by reaction with triisopropyl borate to form the boronic ester .

Hydrolysis : Acidic hydrolysis converts the ester to the free boronic acid.

Purification : Recrystallization or reverse-phase HPLC is recommended to remove residual catalysts or byproducts. Challenges include avoiding protodeboronation; low temperatures (e.g., −78°C) and anhydrous conditions improve yields .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : Confirm substitution patterns using , , and NMR. The NMR peak for boronic acids typically appears at δ 28–32 ppm .

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-MS with derivatization (e.g., pinacol ester formation) to prevent boroxine artifacts .

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. What experimental strategies mitigate boroxine formation during MS analysis of this compound?

- Methodological Answer : Boroxine formation (dehydration/trimerization) can obscure molecular ion peaks. Solutions include:

- Derivatization : Convert the boronic acid to a cyclic ester using diols (e.g., pinacol) under anhydrous conditions. This stabilizes the compound and simplifies spectra .

- Matrix Selection : For MALDI-MS, use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent for in situ esterification, enabling direct analysis of crude mixtures .

- Low-Temperature Ionization : Reduce thermal degradation by optimizing laser energy and using cryogenic MALDI plates .

Q. How can the binding kinetics of this boronic acid with diol-containing biomolecules be quantitatively analyzed?

- Methodological Answer : Kinetic studies require stopped-flow spectroscopy or surface plasmon resonance (SPR):

- Stopped-Flow Fluorescence : Monitor real-time binding with fluorescent diols (e.g., alizarin red S). For (4-Bromo-2-chloro-5-methylphenyl)boronic acid, expect values in the range of , influenced by steric hindrance from substituents .

- SPR with Glycoproteins : Immobilize the boronic acid on carboxymethyl dextran-coated chips. Use borate buffer (pH 8.5) to study reversible binding with glycoproteins like RNase B .

Q. What role do substituents (Br, Cl, CH3_33) play in modulating this compound’s bioactivity?

- Methodological Answer : Substituents impact electronic and steric properties:

- Electron-Withdrawing Groups (Br, Cl) : Enhance Lewis acidity of boron, increasing affinity for nucleophilic serine/threonine residues in proteasomes or β-lactamases. Compare IC values against Bortezomib (a clinical proteasome inhibitor) .

- Methyl Group : Improves lipophilicity (logP), enhancing membrane permeability. Use logD (pH 7.4) measurements and cell-based assays (e.g., cytotoxicity in glioblastoma lines) to validate .

Key Research Findings

- Thermal Stability : Halogen substituents (Br, Cl) enhance thermal resilience. Pyrene-based boronic acids degrade above 600°C, suggesting potential for flame-retardant applications .

- Drug Design : Methyl groups improve pharmacokinetics but may reduce water solubility. Balance via prodrug strategies (e.g., esterification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.